alpha-D-Glucose pentaacetate
Overview
Description
Synthesis Analysis
Alpha-D-Glucose pentaacetate can be synthesized from glucose through acetylation using acetic anhydride, with p-toluene sulfonic acid acting as a catalyst under specific conditions such as a reaction temperature of 90°C and a reaction time of 4 hours. The yield of the product can reach up to 75.4% under optimal conditions, highlighting the efficiency of this synthetic route (Chen Yi-son, 2014). Another study elaborates on the synthesis of α-D-glucose pentaacetate using a solvent-free condition under microwave irradiation, offering a high yield of up to 94.1%, indicating an efficient and environmentally friendly method (Xiong Yun-kui, 2009).
Molecular Structure Analysis
The molecular structure of alpha-D-Glucose pentaacetate has been determined through various techniques, including X-ray diffraction, which provides detailed insights into its solid-state structure (M. Bhadbhade et al., 2012). The precise determination of crystal and molecular structure by neutron-diffraction analysis offers valuable information about bond lengths and angles, contributing to a deeper understanding of its chemical characteristics (G. M. Brown & H. A. Levy, 1965).
Chemical Reactions and Properties
Alpha-D-Glucose pentaacetate participates in various chemical reactions, demonstrating its versatility. It has been explored for the synthesis of various glucose esters via enzyme-catalyzed reactions, highlighting its potential in biotechnological applications (J. Shaw & A. Klibanov, 1987). The compound's insulinotropic actions, which involve stimulating insulin release in pancreatic islet cells, have been studied, indicating its biological significance (Willy J. Malaisse et al., 1997).
Physical Properties Analysis
Broad-line NMR studies of alpha-D-Glucose penta-acetate in both crystalline and glassy states provide insights into its physical properties, such as molecular motion and transition temperatures. These studies contribute to our understanding of its behavior in different states (B. Ellis & M. P. McDonald, 1969).
Chemical Properties Analysis
Research on glucose pentaacetate, including alpha-D-Glucose pentaacetate, outlines its chemical characteristics, applications, and potential as an intermediate in the synthesis of drug derivatives. The compound's easy deacetylation makes it a versatile intermediate in chemical synthesis (Zheng Shao-cheng, 2011).
Scientific Research Applications
Insulin Release and Diabetes Treatment :
- It activates glycogen synthase a in hepatocytes, which increases glycogen synthesis without increasing glycolysis. This makes it a potential tool for treating non-insulin-dependent diabetes mellitus (Cancelas et al., 2000).
- It induces electrical activity and increases cytosolic Ca2+ in mouse pancreatic islets, suggesting a dual mode of action linking carbohydrate metabolism and cellular mechanisms (Pomares et al., 1999).
- It stimulates insulin release from rat pancreatic islets, partly through intracellular generation of D-glucose from the ester (Malaisse et al., 1997).
Metabolic Effects and Pancreatic Islet Function :
- Its insulinotropic action is linked to its capacity to act as a fuel in pancreatic islets, but its effect on glucose metabolism may be different from its effect on hexose oxidation and utilization (Sener et al., 1998).
- It maintains insulin secretion at high pH but inhibits it at low pH, suggesting a dual mode of action (Ayvaz et al., 1999).
- Its insulinotropic action involves a distinct coupling mechanism from glucose-induced insulin release, with a minor role in acetate generation (Malaisse et al., 1997).
Other Applications :
- Alpha-D-Glucose pentaacetate has been used in the synthesis of mirror-image analogues of naturally occurring carbohydrates, such as the unnatural enantiomer of a blood group determinant trisaccharide (Boulineau & Wei, 2004).
- It has been studied for its effects on lactate production in rat erythrocytes, revealing insights into its metabolic actions (Ladrière et al., 1998).
Safety And Hazards
Future Directions
Alpha-D-Glucose pentaacetate is gaining attention in pharmaceutical sciences due to its ability to stabilize the amorphous state of drugs . It has been shown that saccharides peracetates can suppress crystallization kinetics very efficiently by altering hydrogen bond dynamics . This opens up potential future directions for the use of alpha-D-Glucose pentaacetate in pharmaceutical applications.
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-LJIZCISZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883462 | |
Record name | alpha-D-Glucopyranosyl pentaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Glucose pentaacetate | |
CAS RN |
604-68-2 | |
Record name | Penta-O-acetyl-α-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaacetyl-alpha-D-glucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Glucopyranose, 1,2,3,4,6-pentaacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-D-Glucopyranosyl pentaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-glucose pentaacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-D-GLUCOSE PENTAACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CS424NS93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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